molecular formula C21H19BrN2O3S B2701903 4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline CAS No. 1111052-50-6

4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline

Cat. No.: B2701903
CAS No.: 1111052-50-6
M. Wt: 459.36
InChI Key: ZLQORNWIEPZJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with target selectivity characterized by the pyrrolidine ring.

    Medicine: It is being explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by enhancing its ability to bind to enantioselective proteins . This binding can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline can be compared with other similar compounds, such as:

    Pyrrolizines: These compounds also contain a pyrrolidine ring and have similar biological activities.

    Pyrrolidine-2-one: This compound is another derivative of pyrrolidine with distinct biological properties.

    Pyrrolidine-2,5-diones: These compounds have a similar structure but different biological activities.

Properties

IUPAC Name

[4-(4-bromophenyl)sulfonyl-6-methylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-14-4-9-19-17(12-14)20(28(26,27)16-7-5-15(22)6-8-16)18(13-23-19)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQORNWIEPZJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)N3CCCC3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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